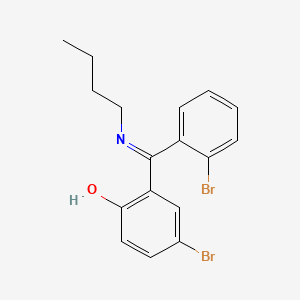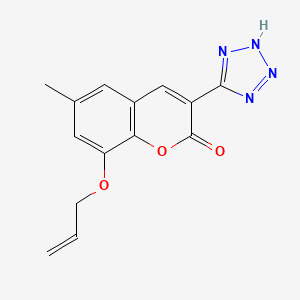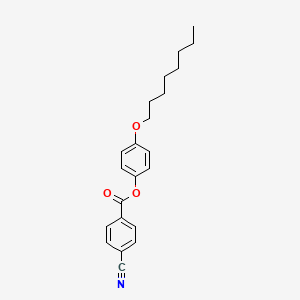
4-(Octyloxy)phenyl 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)phenyl 4-cyanobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a cyanobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(octyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted esters or ethers.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Primary amines or reduced aromatic compounds.
Applications De Recherche Scientifique
4-(Octyloxy)phenyl 4-cyanobenzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystalline materials due to its ability to form ordered structures.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty polymers and advanced materials
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular functions. The cyanobenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the octyloxy group, resulting in different physical and chemical properties.
4-(Hexyloxy)phenyl 4-cyanobenzoate: Similar structure but with a shorter alkoxy chain, affecting its solubility and liquid crystalline behavior.
4-(Decyloxy)phenyl 4-cyanobenzoate: Longer alkoxy chain, which may enhance its hydrophobicity and influence its self-assembly properties.
Uniqueness
4-(Octyloxy)phenyl 4-cyanobenzoate is unique due to its specific alkoxy chain length, which provides a balance between hydrophobicity and flexibility. This balance is crucial for its applications in liquid crystalline materials and other advanced materials .
Propriétés
Numéro CAS |
77463-56-0 |
|---|---|
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(4-octoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C22H25NO3/c1-2-3-4-5-6-7-16-25-20-12-14-21(15-13-20)26-22(24)19-10-8-18(17-23)9-11-19/h8-15H,2-7,16H2,1H3 |
Clé InChI |
ABLKKXSRQGJSOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


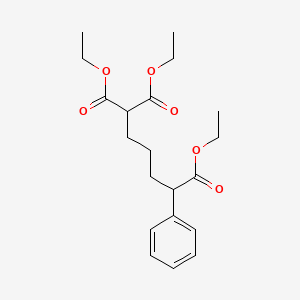
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)


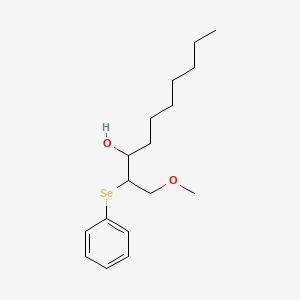



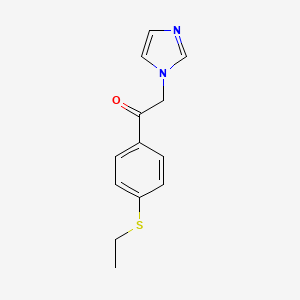
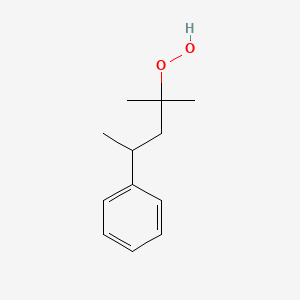
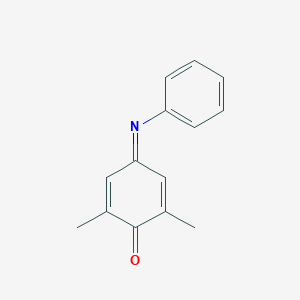
![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
